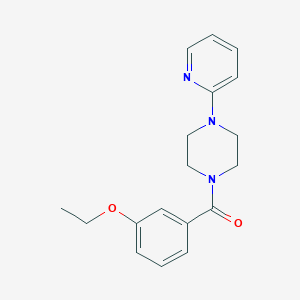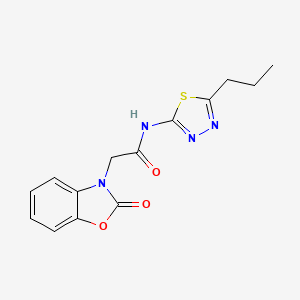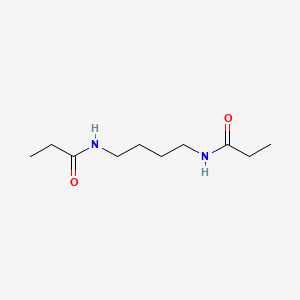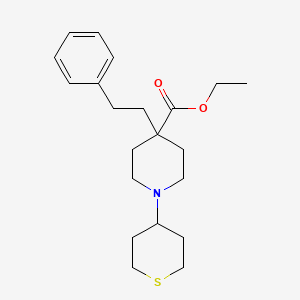![molecular formula C22H19N3O6S B4879175 methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4879175.png)
methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate, commonly known as Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been found to have anti-inflammatory effects and can reduce oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. It also reduces the levels of certain inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, it has been found to reduce oxidative stress, which can lead to a reduction in damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. It also has anti-inflammatory effects and can reduce oxidative stress. However, one of the limitations of using Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate in lab experiments is that it may have toxic effects on normal cells and tissues.
Direcciones Futuras
There are several future directions for the study of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate. One direction is to further investigate its potential use in cancer treatment and to develop more effective therapies based on its mechanism of action. Another direction is to study its potential use in the treatment of other diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate and to determine its potential side effects on normal cells and tissues.
In conclusion, Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate involves the reaction of 4-aminobenzenesulfonamide with benzoyl chloride, followed by the reaction of the resulting product with methyl 2-aminobenzoate. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used in cancer research. It has also been studied for its potential use in the treatment of other diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 2-[[4-(benzoylsulfamoyl)phenyl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-31-21(27)18-9-5-6-10-19(18)24-22(28)23-16-11-13-17(14-12-16)32(29,30)25-20(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWETFEVRLUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[({4-[(phenylcarbonyl)sulfamoyl]phenyl}carbamoyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-dimethyl-2-(phenoxymethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879098.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B4879100.png)
![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B4879105.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879130.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)
![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)



![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)